Product packaging for 1-(4-Pentylphenyl)ethanamine(Cat. No.:)

1-(4-Pentylphenyl)ethanamine

Cat. No.: B13213189
M. Wt: 191.31 g/mol
InChI Key: BSFCHMFDGCOBSF-UHFFFAOYSA-N
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Description

Overview of Arylethanamine Structural Class

Arylethanamines are a class of organic compounds characterized by an aryl group attached to an ethanamine side chain. ebi.ac.uk This structural motif is a key component in a wide array of biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net The arylethylamine framework can be found in naturally occurring compounds and synthetic substances, many of which interact with biological systems as neurotransmitter mimics or inhibitors. ontosight.aiwikipedia.org The versatility of the arylethylamine scaffold has made it a privileged structure in drug discovery, with applications in treating neurological disorders and pain management. researchgate.netresearchgate.net

The broader family of arylalkylamines, which includes arylethanamines, is diverse and encompasses various subclasses, such as phenylalkylamines and indolylalkylamines. wikipedia.org These compounds are related to monoamine neurotransmitters and can exert a range of effects on the central nervous system. wikipedia.org Consequently, they are utilized in medications with various functions, including as stimulants, appetite suppressants, and antidepressants. wikipedia.org

Academic Relevance of Primary Arylethanamines in Organic Synthesis and Stereochemistry

Primary arylethanamines are of significant interest in organic synthesis due to their utility as building blocks and chiral auxiliaries. The development of efficient synthetic methods to access these structures is an active area of research. researchgate.net Traditional methods often involve multi-step linear syntheses, but modern approaches focus on more modular and efficient strategies, such as the multicomponent coupling of alkenes. researchgate.netresearchgate.net

The synthesis of primary amines can be achieved through various methods, including the reduction of nitriles and amides, the Gabriel synthesis, and reductive amination of aldehydes and ketones. pressbooks.puborganic-chemistry.org For arylamines specifically, a common route involves the nitration of an aromatic precursor followed by reduction of the nitro group. pressbooks.pub

Stereochemistry is a critical aspect of arylethanamine chemistry, as the biological activity of chiral molecules can be highly dependent on their specific enantiomeric form. nih.gov A molecule with a single chiral center, like many arylethanamines, exists as a pair of enantiomers, which are non-superimposable mirror images. nih.gov These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of enantioselective syntheses for chiral amines is a key focus in organic chemistry, often employing chiral catalysts or auxiliaries to produce a single, desired enantiomer. ehu.esacs.orglookchem.com

Specific Focus on 1-(4-Pentylphenyl)ethanamine within the Context of Advanced Organic Research

This compound, also known as 1-(4-n-pentylphenyl)ethylamine, is a primary arylethanamine that has garnered attention in specialized areas of chemical research. Its structure consists of a pentyl group attached to the para position of a phenyl ring, which is in turn bonded to an ethanamine moiety. This compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. ontosight.ai

The presence of the pentyl group influences the compound's physicochemical properties, such as its lipophilicity, which can be a significant factor in its potential applications. Research into related compounds, such as (R)-1-(4-cyclopropylphenyl)ethanamine, highlights how modifications to the alkyl substituent can impact metabolic stability and molecular conformation. vulcanchem.com While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active arylethanamines suggests its potential as a scaffold in medicinal chemistry. ontosight.ai

The hydrochloride salt of this compound, this compound hydrochloride, is also noted in chemical databases. chemnet.com The synthesis of related chiral arylethylamines has been a subject of interest, with methods being developed to achieve high enantiomeric purity, which is crucial for applications in asymmetric synthesis and pharmaceuticals. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B13213189 1-(4-Pentylphenyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(4-pentylphenyl)ethanamine

InChI

InChI=1S/C13H21N/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11H,3-6,14H2,1-2H3

InChI Key

BSFCHMFDGCOBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Stereochemical Investigations and Chiral Resolution of 1 4 Pentylphenyl Ethanamine

Chirality and Enantiomeric Forms of 1-(4-Pentylphenyl)ethanamine

Chirality in this compound arises from the presence of a stereogenic carbon atom. This is the carbon atom bonded to the amino group (-NH2), a methyl group (-CH3), a 4-pentylphenyl group, and a hydrogen atom. Due to this tetrahedral carbon having four different substituents, the molecule is non-superimposable on its mirror image.

These non-superimposable mirror images are known as enantiomers. They are designated as (R)-1-(4-pentylphenyl)ethanamine and (S)-1-(4-pentylphenyl)ethanamine, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules. A 50:50 mixture of both enantiomers is called a racemic mixture, which is optically inactive.

Classical Chiral Resolution Strategies

The separation of a racemic mixture into its constituent enantiomers is a crucial process in stereochemistry. wikipedia.org One of the most established and widely used techniques for chiral resolution, particularly on an industrial scale, is crystallization-based diastereomeric salt formation. acs.org

This classical resolution method involves reacting the racemic mixture of this compound, which is a base, with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting points, and crystal structures. acs.orglibretexts.org This difference in solubility is exploited to separate them by fractional crystallization. One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. rsc.org The crystallized diastereomeric salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed by treating the salt with a base, yielding the enantiomerically enriched amine. libretexts.org

The success of a chiral resolution heavily depends on the choice of the resolving agent. libretexts.org For a basic compound like this compound, a variety of chiral acids are available. The ideal resolving agent should form a stable, crystalline salt with one enantiomer that has significantly lower solubility than the salt of the other enantiomer. researchgate.net The selection process often involves screening several candidates. wikipedia.org Commonly used chiral acids for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines

Chiral Resolving Agent Class Key Characteristics
Tartaric Acid Dicarboxylic Acid Readily available in both enantiomeric forms, often forms well-defined crystalline salts. libretexts.org
Mandelic Acid α-Hydroxy Carboxylic Acid Frequently used as a resolving agent for chiral amines and other bases. libretexts.orgresearchgate.net
10-Camphorsulfonic Acid Sulfonic Acid A strong acid that forms stable salts; its bulky structure can enhance chiral recognition. libretexts.orgsulfonic-acid.com

The choice of solvent is as critical as the resolving agent because it directly influences the solubility of the diastereomeric salts. researchgate.net The goal is to identify a solvent or solvent mixture where the difference in solubility between the two diastereomeric salts is maximized, leading to efficient separation and high enantiomeric purity of the crystallized product. researchgate.net The screening process typically covers a range of solvents with varying polarities and hydrogen-bonding capabilities. researchgate.net

Table 2: Illustrative Solvent Screening for Diastereomeric Crystallization

Solvent Class Example Solvents Typical Observations
Alcohols Methanol, Ethanol, Isopropanol Often good for dissolving salts, but may need co-solvents to induce crystallization.
Esters Ethyl Acetate, Isopropyl Acetate Medium polarity solvents where salts may have lower solubility, promoting crystallization.
Ketones Acetone, Methyl Ethyl Ketone Useful for their ability to dissolve reactants and potentially precipitate the desired salt.
Ethers Diethyl Ether, MTBE Low polarity, often used as anti-solvents to induce precipitation.

The molar ratio between the racemic amine and the chiral resolving agent is a key parameter that requires optimization. While a 1:1 stoichiometry might seem intuitive, experience shows that using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 molar equivalents) is often more efficient, especially during initial screening phases. onyxipca.com This approach, known as the "half-equivalent method," can lead to a higher enantiomeric excess in the crystalline product. The optimal stoichiometry depends on the specific properties of the diastereomeric salts and the ternary phase diagram of the two salts and the solvent. rsc.org Adjusting the ratio can maximize the yield and purity of the desired enantiomer. mdpi.com

The presence of impurities, even in small amounts, can have a profound negative impact on the efficacy of diastereomeric salt crystallization. mdpi.com Impurities can act as inhibitors to nucleation and crystal growth, preventing the formation of a solid product. onyxipca.com Structurally related impurities can also be incorporated into the crystal lattice of the desired diastereomeric salt, which compromises the chemical and enantiomeric purity of the final product. mdpi.comnih.gov Furthermore, impurities can alter the crystal morphology, leading to the formation of less stable or difficult-to-filter crystals. mdpi.com Therefore, ensuring the high purity of the starting racemic material is a critical prerequisite for a successful and reproducible chiral resolution process. aps.org

Crystallization-Based Separation Methods

Crystallization-based methods represent a cornerstone in the field of chiral resolution, leveraging the differential physicochemical properties of enantiomers in the solid state. These techniques are industrially significant due to their potential for scalability and cost-effectiveness. The successful application of these methods hinges on the solid-state behavior of the racemic mixture, specifically whether it forms a conglomerate, a racemic compound, or a solid solution.

Spontaneous Resolution

Spontaneous resolution is a phenomenon where a racemic solution or melt crystallizes to form a physical mixture of separate crystals, each containing only one of the two enantiomers. This process is only possible for substances that crystallize as conglomerates, which account for a minority (approximately 5-10%) of all chiral compounds. In such cases, the homochiral interactions (between molecules of the same chirality) are stronger than the heterochiral interactions (between molecules of opposite chirality), favoring the formation of enantiopure crystals.

The process, famously first observed by Louis Pasteur in 1848 with sodium ammonium (B1175870) tartrate, relies on the manual or automated sorting of the morphologically distinct left-handed and right-handed crystals. rsc.org While a foundational concept in stereochemistry, its practical application for this compound is not widely documented in scientific literature, as the conditions to induce such separation can be highly specific and difficult to control.

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a more practical and widely applied technique for resolving conglomerates. nih.govdntb.gov.ua This method exploits the fact that in a supersaturated solution of a racemate that forms a conglomerate, the solubility of the racemic mixture is higher than that of the individual enantiomers. The process involves seeding a supersaturated racemic solution with crystals of the desired pure enantiomer. This "entrainment" step induces the selective crystallization of only that enantiomer, leaving the other in solution. nih.govnih.gov

The key steps in a preferential crystallization cycle are:

Preparation of a supersaturated solution of the racemic this compound at a specific temperature.

Introduction of a slurry of fine, pure seed crystals of one enantiomer (e.g., the (R)-enantiomer).

Allowing the seeded enantiomer to crystallize out of the solution under controlled conditions, which reduces the concentration of that enantiomer and increases the enantiomeric excess of the other in the mother liquor.

Harvesting the enantiomerically pure crystals by filtration before the spontaneous nucleation of the counter-enantiomer can occur.

The process can then be repeated by adding seeds of the counter-enantiomer to the enantiomerically enriched mother liquor to crystallize the second enantiomer. This technique has been successfully applied to resolve various chiral compounds, particularly where the formation of a conglomerate is confirmed. researchgate.net

Seeding Strategies for Enantiopure Crystallization

The success of preferential crystallization is critically dependent on the seeding strategy, which influences secondary nucleation, crystal growth rate, and final product quality. nih.govwhiterose.ac.uk Seeding is a crucial step to initiate crystallization at a desired level of supersaturation and to provide the necessary surface area for controlled crystal growth. mt.com

Key parameters in an effective seeding strategy include:

Seed Quality and Purity : The seed crystals must be of high enantiomeric and chemical purity to act as a proper template for the growth of the desired enantiomer.

Seed Loading (Mass) : The quantity of seed crystals added is critical. A sufficient seed mass provides enough surface area to ensure that supersaturation is relieved primarily by the growth of existing crystals rather than by uncontrolled primary nucleation of the counter-enantiomer. mt.com

Seed Size Distribution : A narrow and controlled seed size distribution helps in achieving a uniform final product. Wet milling is often a preferred method for preparing seeds of a desired size. whiterose.ac.uk

Supersaturation and Temperature Control : Seeding must occur at an optimal level of supersaturation. If supersaturation is too high, spontaneous nucleation of the unwanted enantiomer can occur, compromising the purity of the product. mt.com Different operational modes, such as seeded isothermal or auto-seeded polythermal techniques, can be employed to manage the crystallization process effectively. nih.gov

For this compound, a successful seeding strategy would involve careful optimization of these parameters to ensure that only the targeted enantiomer crystallizes, yielding a product with high enantiopurity.

Kinetic Resolution Methods

Kinetic resolution is a powerful method for separating enantiomers based on the difference in the rate of reaction of each enantiomer with a chiral catalyst or reagent. This approach does not rely on the crystallization behavior of the substrate and is applicable to a wide range of compounds in the liquid phase.

Enzymatic Kinetic Resolution employing Lipases and Acyl Donors

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the high stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers. In the context of resolving racemic this compound, a lipase would catalyze the acylation of one enantiomer at a significantly faster rate than the other.

The general reaction involves the racemic amine and an acyl donor in an organic solvent. The lipase selectively catalyzes the transfer of an acyl group to one amine enantiomer, converting it into an amide. For instance, the (S)-amine might be selectively acylated to the (S)-amide, leaving the unreacted (R)-amine in high enantiomeric excess. The resulting amide and the unreacted amine can then be separated by standard chemical techniques like extraction or chromatography.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is one of the most effective and commonly used biocatalysts for the resolution of amines and alcohols. nih.govscielo.brresearchgate.net Various acyl donors can be used, with vinyl acetate and ethyl acetate being common choices due to their reactivity and the benign nature of their byproducts. mdpi.comresearchgate.net

The table below summarizes typical results from the lipase-catalyzed kinetic resolution of 1-phenylethanamine and related amines, which serve as structural analogs for this compound.

SubstrateLipaseAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %)Reference
(±)-1-PhenylethanamineCandida antarctica Lipase B (CALB)Isopropyl acetateToluene~50>99 (for amide) nih.gov
(±)-Heptan-2-amineNovozym 435Ethyl acetateHexane3796.0 (for amine) researchgate.net
(±)-2-Methylcyclohexan-1-amineCalB T2-150Ethyl acetateHexane43.596.8 (for amine) researchgate.net
Aromatic MBH AdductsP. cepacia lipase (PCL)Butyric anhydrideTHF~50>90 nih.gov

Non-Enzymatic Kinetic Resolution Approaches

While enzymatic methods are highly effective, non-enzymatic kinetic resolution offers an alternative using chiral chemical catalysts. researchgate.net These methods often involve chiral acylating agents, organocatalysts, or transition-metal complexes to achieve enantioselective acylation or other transformations. nih.govethz.ch

For primary benzylic amines like this compound, a common strategy is the use of a chiral catalyst to mediate the transfer of an acyl group from an achiral acyl donor (e.g., acetic anhydride) to the amine. The catalyst creates a chiral environment, causing one enantiomer of the amine to be acylated more rapidly than the other.

For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as effective catalysts for the kinetic resolution of primary benzylic amines. nih.gov Another approach involves the use of chiral N-heterocyclic carbenes (NHCs) in concert with chiral hydroxamic acids, which act as cocatalysts to achieve the enantioselective amidation of cyclic amines. acs.org These non-enzymatic methods are an area of active research and provide valuable alternatives to biocatalysis, sometimes offering different substrate scope or operational advantages. nih.gov

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = kfast/kslow). A higher s-factor indicates better differentiation between the enantiomers.

The table below presents examples of non-enzymatic kinetic resolution applied to various amines, illustrating the types of catalysts and the selectivities that can be achieved.

Substrate TypeCatalyst/ReagentReaction TypeSelectivity Factor (s)Reference
2-Substituted IndolinesPlanar-chiral PPY derivativeN-Acylation11-20 nih.gov
Primary Allylic Amines(1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane derivativeN-AcetylationUp to 34 nih.gov
Cyclic Secondary AminesChiral Hydroxamic Acid / NHC CocatalystAmidationNot specified, effective resolution acs.org
Primary Benzylic AminesPlanar-chiral PPY derivativeN-Acylation10-48 nih.gov

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemates. For this compound, the key synthetic challenge lies in the stereoselective formation of the chiral center at the carbon atom bearing the amino group. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, 4-pentylacetophenone, or through the asymmetric amination of a corresponding olefin.

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of a wide range of chiral molecules with high enantioselectivity. For the synthesis of this compound, the most relevant catalytic transformations involve the asymmetric hydrogenation or transfer hydrogenation of 4-pentylacetophenone.

Ruthenium-Based Catalysts:

Chiral ruthenium complexes, particularly those developed by Noyori and his group, have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral ketones. mdpi.com These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand and a chiral diamine ligand. The precise structure of these ligands is crucial for achieving high enantioselectivity. For the hydrogenation of acetophenone, a close structural analog of 4-pentylacetophenone, catalysts of the type bisphosphine/diamine-Ru have been extensively studied. mdpi.com The diamine ligand has been shown to have a major influence on the reaction conversion, while the bisphosphine ligand primarily affects the enantiomeric excess (ee). mdpi.com

Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a Noyori-type homogeneous Ru-catalyst with a chiral amino-alcohol ligand, such as (1R,2S)-(+)-cis-1-amino-2-indanol, have provided insights into the reaction mechanism. acs.orgacs.org The reaction is often an equilibrium process with potential inhibition by both reactants and products. acs.org The enantiomeric excess for the reduction of acetophenone can be very high, often exceeding 92% ee. acs.org Similar results can be anticipated for the reduction of 4-pentylacetophenone, given the structural similarity.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Bisphosphine/diamine-Ru complexAcetophenone(S)-1-phenylethanolUp to 96% researchgate.net
[RuCl2(p-cymene)]2 / (1R,2S)-(+)-cis-1-amino-2-indanolAcetophenone1-phenylethanol>92% acs.org
Ru Nanoparticles / (1S, 2S)-DPENAcetophenone(R)-1-phenylethanolUp to 80.8% researchgate.net

Chiral Phosphoric Acid Catalysis:

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. researchgate.netuiowa.edubenthamdirect.com One of the earliest and most significant applications of CPA catalysis is the metal-free reductive amination of imines using a Hantzsch ester as the reductant. sigmaaldrich.com This methodology is highly effective for the synthesis of chiral α-aryl amines. google.com

The proposed mechanism involves the activation of the imine by the chiral phosphoric acid through hydrogen bonding, which creates a chiral environment for the hydride transfer from the Hantzsch ester. This approach offers an alternative to metal-based catalysts and often proceeds with low catalyst loadings (1-5 mol%) at non-cryogenic temperatures. sigmaaldrich.com For the synthesis of this compound, this would involve the in-situ formation of the imine from 4-pentylacetophenone and an ammonia source, followed by CPA-catalyzed reduction.

CatalystReaction TypeSubstrateEnantiomeric Excess (ee)Reference
BINOL-derived Chiral Phosphoric AcidReductive AminationIminesHigh sigmaaldrich.com
Chiral Phosphoric AcidMukaiyama–Mannich reactionN-unprotected ketimineExcellent researchgate.net

Substrate-controlled asymmetric induction relies on the presence of a chiral element within the substrate molecule to direct the stereochemical outcome of a reaction. A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently removed.

For the synthesis of this compound, a well-established chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA). nih.gov This cheap and readily available chiral amine can be condensed with the prochiral ketone, 4-pentylacetophenone, to form a chiral imine. The subsequent diastereoselective reduction of this imine, followed by the hydrogenolytic removal of the α-PEA auxiliary, would yield the desired enantiomer of this compound.

The choice of reducing agent is critical for achieving high diastereoselectivity in the reduction of the chiral imine. Various hydride sources, including borohydrides and catalytic hydrogenation, can be employed. The steric bulk of the chiral auxiliary effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face.

Another powerful chiral auxiliary that has found widespread use in the asymmetric synthesis of amines is tert-butanesulfinamide, developed by the Ellman group. yale.edu Condensation of 4-pentylacetophenone with enantiopure tert-butanesulfinamide would afford a chiral N-sulfinyl imine. The sulfinyl group acts as a powerful chiral directing group for the subsequent diastereoselective reduction. The resulting sulfinamide can then be cleaved under mild acidic conditions to provide the free chiral amine with high enantiomeric purity. yale.edu

Chiral AuxiliaryKey IntermediateDiastereoselective ReactionProduct ConfigurationReference
(R)- or (S)-1-PhenylethylamineChiral ImineReductionDependent on auxiliary and reductant nih.gov
(R)- or (S)-tert-ButanesulfinamideChiral N-Sulfinyl ImineReductionDependent on auxiliary and reductant yale.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of hydrogen (¹H) and carbon-13 (¹³C) nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within the 1-(4-Pentylphenyl)ethanamine molecule. tandfonline.com

One-dimensional NMR provides fundamental information about the types and numbers of hydrogen and carbon atoms in a molecule.

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. tandfonline.com In the ¹H NMR spectrum of this compound, protons in different regions of the molecule resonate at distinct frequencies. The aromatic protons of the phenyl ring are typically observed downfield (higher ppm values) due to the deshielding effects of the aromatic ring current. Conversely, the aliphatic protons of the pentyl and ethylamine (B1201723) groups appear more upfield (lower ppm values).

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. For instance, the carbon atoms of the aromatic ring will have significantly different chemical shifts from the sp³-hybridized carbons of the alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
Aromatic Protons (C₆H₄) 7.0 - 7.3
Methine Proton (CH-NH₂) ~4.1
Benzylic Methylene Protons (Ar-CH₂) ~2.6
Ethylamine Methyl Protons (CH₃-CH) ~1.4
Pentyl Methylene Protons (-CH₂-) 1.2 - 1.6

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
Quaternary Aromatic Carbon (C-CH) ~145
Quaternary Aromatic Carbon (C-pentyl) ~142
Aromatic Carbons (CH) 127 - 129
Methine Carbon (CH-NH₂) ~51
Benzylic Methylene Carbon (Ar-CH₂) ~36
Pentyl Methylene Carbons (-CH₂-) 22 - 32
Ethylamine Methyl Carbon (CH₃-CH) ~24

In high-resolution ¹H NMR, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets. docbrown.info This splitting pattern, or multiplicity, provides crucial information about the connectivity of protons. The n+1 rule is commonly used to interpret these patterns, where 'n' is the number of equivalent neighboring protons. For example, the methyl protons of the ethylamine group are adjacent to the single methine proton, and would thus appear as a doublet. The methine proton, in turn, is coupled to the three methyl protons and would be expected to be a quartet.

The choice of solvent can significantly alter the chemical shifts in an NMR spectrum. tandfonline.comtandfonline.com This is due to intermolecular interactions between the solvent and the analyte. For an aromatic amine like this compound, solvents can induce shifts, particularly for the amine (-NH₂) and adjacent protons. tandfonline.comresearchgate.net For example, using an aromatic solvent like benzene-d₆ can cause Aromatic Solvent Induced Shifts (ASIS), which can be useful for resolving overlapping signals. nanalysis.com Protic solvents like methanol-d₄ can engage in hydrogen bonding with the amine group, affecting the chemical shift and potentially broadening the NH proton signals due to chemical exchange. acs.org

2D NMR experiments provide correlational data that helps to piece together the molecular structure by showing how different nuclei are related.

Homonuclear Correlation Spectroscopy (COSY) is a 2D NMR experiment that maps the coupling relationships between protons (¹H-¹H). oxinst.comlibretexts.org The spectrum displays the one-dimensional ¹H NMR spectrum on both axes. The diagonal contains the peaks from the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are spin-coupled. oxinst.comlibretexts.org For this compound, a COSY spectrum would definitively establish the connectivity within the ethylamine and pentyl side chains by showing correlations between adjacent protons. For example, a cross-peak would be observed between the methine proton and the methyl protons of the ethylamine group, confirming their direct J-coupling relationship. oxinst.com

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations. msu.edu The frequencies of these absorptions are characteristic of the types of chemical bonds and functional groups present, making IR an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its primary amine, aromatic ring, and alkyl chain components.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3500 - 3300 Medium (two bands)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 2960 - 2850 Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium (multiple bands)

The presence of a primary amine is distinctly indicated by the two N-H stretching bands. pressbooks.pubucalgary.ca The region just below 3000 cm⁻¹ will be dominated by strong C-H stretching from the pentyl and ethyl groups, while weaker C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

For a molecule to absorb infrared radiation, a specific vibration must cause a change in the molecule's net dipole moment. latech.edu The vibrations of a molecule can be categorized into two main types: stretching and bending. diva-portal.org

Stretching: These vibrations involve a change in the distance between two bonded atoms along the bond axis. They can be symmetric, where bonds stretch and compress in phase, or asymmetric, where they are out of phase. youtube.com Stretching vibrations require more energy and thus appear at higher frequencies (wavenumbers) in the IR spectrum. latech.edu Examples in this compound include the N-H, C-H, and C=C stretches.

Bending: These vibrations involve a change in the angle between bonds. youtube.com They are more complex and include motions described as scissoring, rocking, wagging, and twisting. diva-portal.org Bending vibrations require less energy and appear at lower frequencies. The N-H scissoring vibration is a key bending mode for identifying the primary amine group.

The combination of these stretching and bending modes gives rise to a unique IR spectrum that acts as a "fingerprint" for the molecule, allowing for its identification and the confirmation of its functional groups. oregonstate.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The chemical formula for this compound is C₁₃H₂₁N, which corresponds to a monoisotopic molecular weight of 191.17 u. In mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 191.

The fragmentation pattern is highly dependent on the ionization method used. Under electron ionization (EI), which is a hard ionization technique, characteristic fragmentation occurs, providing valuable structural information. The fragmentation of phenethylamine derivatives is well-documented and typically involves specific bond cleavages. mdpi.com For this compound, the primary fragmentation pathways are predicted to be:

Alpha-Cleavage (α-cleavage): This is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (the Cα-Cβ bond). For this molecule, this cleavage is also a benzylic cleavage, which is energetically favorable. This process would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z 176.

Beta-Cleavage (β-cleavage): Cleavage of the bond between the benzylic carbon and the aromatic ring is another common pathway for phenethylamines. mdpi.com This would lead to the formation of a resonance-stabilized benzyl cation fragment. The primary fragment would be the tropylium ion at m/z 91, a common fragment for alkylbenzenes, and a fragment corresponding to the pentyl-substituted tropylium ion at m/z 161. A key fragment is often the aminomethyl cation [CH₃CH=NH₂]⁺ at m/z 44, resulting from the cleavage of the Cα-aryl bond.

Alkyl Chain Fragmentation: The pentyl group on the phenyl ring can undergo fragmentation, typically involving the loss of alkyl radicals. libretexts.org This would produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (EI)

m/z Value Proposed Fragment Ion Fragmentation Pathway
191 [C₁₃H₂₁N]⁺˙ Molecular Ion (M⁺˙)
176 [C₁₂H₁₈N]⁺ α-cleavage: Loss of •CH₃
161 [C₁₂H₁₇]⁺ Cleavage of Cα-Cβ bond and rearrangement
147 [C₁₁H₁₅]⁺ Loss of ethylamine from M⁺˙
133 [C₁₀H₁₃]⁺ Benzylic cleavage with loss of C₃H₇ from pentyl group
91 [C₇H₇]⁺ Tropylium ion from cleavage of the side chain

This table is based on predicted fragmentation patterns for a molecule with this structure, applying general principles of mass spectrometry.

The choice of ionization mode is critical and depends on the analytical objective. metwarebio.com

Electron Ionization (EI): As a hard ionization technique, EI uses high-energy electrons to ionize the sample, leading to extensive and reproducible fragmentation. metwarebio.com This makes it highly suitable for structural elucidation and library matching in GC-MS analysis. However, the molecular ion peak may be weak or absent for some compounds. metwarebio.com

Chemical Ionization (CI): CI is a softer ionization technique that uses reagent gas ions to ionize the analyte molecule, typically through proton transfer. metwarebio.com This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺ at m/z 192), which is useful for confirming the molecular weight. nih.gov

Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and thermally labile molecules, making it highly compatible with liquid chromatography (LC-MS). metwarebio.comnih.gov For this compound, which has a basic amine group, positive-ion ESI would readily form the protonated molecule [M+H]⁺ at m/z 192. ESI is known for its high sensitivity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for analyzing less polar and semi-volatile compounds that are not easily ionized by ESI. metwarebio.comnih.gov It involves a corona discharge to ionize the solvent, which then transfers charge to the analyte. upce.cz APCI can be a robust alternative to ESI for this compound in LC-MS analysis, also typically producing a strong [M+H]⁺ signal. researchgate.net

Table 2: Suitability of Different Ionization Modes for this compound

Ionization Mode Typical Result Primary Application Coupling
Electron Ionization (EI) Extensive fragmentation, weak M⁺˙ Structural Elucidation GC-MS
Chemical Ionization (CI) Strong [M+H]⁺, less fragmentation Molecular Weight Determination GC-MS
Electrospray Ionization (ESI) Strong [M+H]⁺, minimal fragmentation Quantitative & Qualitative Analysis LC-MS

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons within the molecule. shu.ac.uk This technique is used to analyze molecules containing chromophores.

The principal chromophore in this compound is the substituted benzene ring. The absorption of UV radiation by this molecule is dominated by π → π* electronic transitions within the aromatic ring. libretexts.org The lone pair of electrons on the nitrogen atom can participate in n → π* transitions, but these are typically much weaker (lower molar absorptivity) than π → π* transitions. shu.ac.ukuzh.ch

The benzene ring itself exhibits characteristic absorption bands. The ethylamine and pentyl groups attached to the ring act as auxochromes. These alkyl and amino-alkyl substituents cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The expected absorption maxima would be in the UV region of the electromagnetic spectrum. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region (nm) Relative Intensity
π → π* π bonding to π* antibonding ~200-280 nm High

This table is based on the general principles of UV-Vis spectroscopy for substituted aromatic compounds. shu.ac.uk

The polarity of the solvent can influence the energy of the electronic orbitals and thus shift the absorption maxima. ijiset.com

π → π Transitions:* Increasing the solvent polarity generally causes a small bathochromic (red) shift for π → π* transitions. Polar solvents can stabilize the more polar π* excited state to a greater extent than the ground state, slightly reducing the energy gap for the transition. libretexts.org

n → π Transitions:* In contrast, n → π* transitions typically experience a hypsochromic (blue) shift in polar, protic solvents (like ethanol or water). uomustansiriyah.edu.iq These solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atom, which lowers the energy of the n-orbital in the ground state. libretexts.org This increases the energy required to promote an electron to the π* orbital, resulting in absorption at a shorter wavelength. uomustansiriyah.edu.iq

Therefore, when changing the solvent from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), the main π → π* absorption band of this compound is expected to shift slightly to a longer wavelength, while any weak n → π* band would shift to a shorter wavelength.

Chromatographic Methods Coupled with Spectroscopic Detection

To analyze this compound in complex mixtures, a chromatographic separation step is essential prior to spectroscopic detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. This compound may be amenable to GC analysis. The use of a non-polar or medium-polarity capillary column would be appropriate. The separated compound would then be introduced into a mass spectrometer, typically using EI for identification based on its characteristic fragmentation pattern. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection: HPLC is a highly versatile technique for separating a wide range of compounds. nih.gov

Separation: For an amine like this compound, reversed-phase HPLC using a C18 or phenyl-hexyl column is a common approach. nih.gov The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to protonate the amine group, ensuring good peak shape and retention.

Detection:

UV Detector: A UV detector, set to a wavelength corresponding to the π → π* transition of the phenyl ring (e.g., ~260 nm), can be used for quantification. nih.gov

Mass Spectrometer (LC-MS): Coupling HPLC with a mass spectrometer (using ESI or APCI) provides high selectivity and sensitivity, allowing for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation transitions. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers (non-superimposable mirror images) of chiral compounds. For a primary amine like this compound, assessing enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times on the chromatography column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate) derivatives, are particularly effective for resolving chiral amines. yakhak.org

General Methodology: The analytical method involves dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol. yakhak.org The choice of CSP and the composition of the mobile phase are optimized to achieve baseline resolution of the enantiomeric peaks. phenomenex.com

Column Selection : The selection of the chiral column is an empirical process, often guided by the structure of the analyte. phenomenex.com For chiral amines, columns like Chiralpak® and Chiralcel® series are frequently employed. yakhak.org

Detection : Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs ultraviolet light. For enhanced sensitivity, especially with derivatized amines, fluorescence detection can be used. yakhak.org

Data Analysis : The output chromatogram shows two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) or purity is calculated based on the relative area of these peaks.

Illustrative Data for a Structurally Similar Compound (α-Methylbenzylamine): To provide a practical example, the table below shows representative data for the chiral separation of α-methylbenzylamine, a structurally related compound without the 4-pentyl substituent.

ParameterValue
Chiral Stationary Phase Chiralpak IC
Mobile Phase 20% 2-propanol/hexane (V/V)
Flow Rate 1 mL/min
Detection UV at 310 nm
Retention Factor (k'1) 7.40
Separation Factor (α) 1.24
Resolution Factor (Rs) 2.44

Table 1: Example Chiral HPLC parameters for a related compound. Data is illustrative and not specific to this compound. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). It is an essential tool for confirming the identity of a synthesized product like this compound and detecting any impurities.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a long, thin capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification.

General Methodology: For a phenethylamine derivative, the GC-MS analysis would typically involve the following conditions:

GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas : Helium is commonly used.

Temperature Program : The oven temperature is gradually increased to elute compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 260°C).

Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

Mass Analyzer : A quadrupole or ion trap analyzer is used to separate the fragments based on their m/z ratio.

The mass spectrum of a phenethylamine typically shows a molecular ion peak ([M]+) and characteristic fragment ions resulting from the cleavage of the Cα-Cβ bond next to the amine group. This fragmentation is a key piece of information used for structural confirmation.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher back-pressures (up to 15,000 psi).

The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles leads to a dramatic increase in column efficiency. This results in sharper, narrower peaks and better separation of complex mixtures.

Advantages for Analysis of this compound:

Higher Resolution : UPLC provides superior peak separation, which would be advantageous for resolving the target compound from closely related impurities.

Increased Speed : Analysis times are significantly reduced, often by a factor of up to ten, allowing for higher sample throughput.

Enhanced Sensitivity : The sharper peaks lead to greater peak heights and an improved signal-to-noise ratio, which is beneficial for detecting trace-level components.

Reduced Solvent Consumption : Faster run times and lower flow rates result in a significant decrease in the amount of solvent used, making UPLC a more environmentally friendly and cost-effective technique.

A UPLC method for this compound would be developed by transferring and adapting an existing HPLC method. This would involve selecting a UPLC column with a similar stationary phase chemistry (e.g., C18 for reversed-phase or a chiral phase for enantiomeric separation) but with sub-2 µm particles, and optimizing the gradient and flow rate for the shorter column length and higher pressures.

Chemical Reactivity, Derivatization, and Synthetic Utility

Fundamental Reactions of Primary Alkyl Amines

As a primary alkyl amine, 1-(4-pentylphenyl)ethanamine is expected to undergo reactions characteristic of this class of compounds. The lone pair of electrons on the nitrogen atom is central to its reactivity, allowing it to act as a nucleophile and a base. byjus.com

Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides in a process known as acylation. byjus.comlibretexts.org This nucleophilic substitution reaction results in the formation of a stable amide derivative. The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk Typically, a base like pyridine (B92270) is added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium toward the product side. byjus.com

The general reaction for the acylation of a primary amine is as follows: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

This transformation is fundamental in synthetic chemistry for protecting the amine group or for building larger, more complex molecular architectures. The resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.orgunizin.org

Table 1: Examples of Acylation Reactions for Primary Amines

Amine Reactant Acylating Agent Product Type
Primary Amine (RNH₂) Acid Chloride (R'COCl) N-Substituted Amide
Primary Amine (RNH₂) Acid Anhydride ((R'CO)₂O) N-Substituted Amide

This reactivity allows for the conversion of this compound into various N-acyl derivatives, which can be valuable intermediates in medicinal chemistry.

Like most amines, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium (B1175870) salt. byjus.comlibretexts.org This basicity is a direct consequence of the lone pair of electrons on the sp³-hybridized nitrogen atom. byjus.com In an aqueous solution, an equilibrium is established where the amine accepts a proton from water, generating a substituted ammonium ion (RNH₃⁺) and a hydroxide (B78521) ion. unizin.org

The strength of an amine as a base is commonly discussed in terms of the acidity constant (Ka) or the pKa of its conjugate acid, the corresponding ammonium ion. libretexts.orglibretexts.org For simple alkylamines, the pKa values of their ammonium ions typically fall within the range of 10 to 11. unizin.orglibretexts.org The presence of electron-donating alkyl groups, such as the pentyl and ethyl groups in this compound, generally increases the electron density on the nitrogen, making the amine more basic than ammonia. libretexts.orgwikipedia.org This base character is crucial for practical applications, such as separating amines from neutral organic compounds through acid-base extraction techniques. libretexts.orglibretexts.org

Table 2: Basicity of Representative Amines

Amine Conjugate Acid pKa of Conjugate Acid
Ammonia (NH₃) Ammonium (NH₄⁺) 9.24
Methylamine (CH₃NH₂) Methylammonium (CH₃NH₃⁺) 10.66
Ethylamine (B1201723) (C₂H₅NH₂) Ethylammonium (C₂H₅NH₃⁺) 10.75
Aniline (C₆H₅NH₂) Anilinium (C₆H₅NH₃⁺) 4.63

Data sourced from various organic chemistry resources. wikipedia.org

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.com Mild oxidation can convert primary amines of the type RCH₂NH₂ into nitriles (R-C≡N). britannica.com More vigorous oxidation can be challenging to control, as the nitrogen atom can exist in multiple oxidation states. thieme.de

Common oxidation pathways include:

Conversion to Imines and Nitriles: Catalytic systems, such as those employing copper and a nitroxyl (B88944) radical like ABNO, can facilitate the aerobic oxidation of primary amines to nitriles under mild, room-temperature conditions. nih.gov The reaction is believed to proceed through a primary imine intermediate. nih.gov

Conversion to Nitro Compounds: Strong oxidizing agents like dimethyldioxirane (B1199080) (DMDO) can oxidize primary amines through successive oxygen transfers, ultimately yielding nitro compounds (RNO₂). acs.org This process is thought to involve hydroxylamine (B1172632) and nitroso intermediates. britannica.comacs.org

Degradation to Aldehydes and Ketones: Reagents like neutral potassium permanganate (B83412) can be used to degrade primary amines, cleaving the C-N bond to form corresponding aldehydes or ketones. acs.org

Table 3: Products of Primary Amine Oxidation

Reagent(s) Product(s) Comments
NaOCl (mild) Nitrile (R-C≡N) Suitable for amines of the structure RCH₂NH₂. britannica.com
CuI / ABNO, O₂ Nitrile (R-C≡N) Proceeds at room temperature with high selectivity. nih.gov
Dimethyldioxirane (DMDO) Nitro compound (RNO₂) Involves multiple oxygen transfer steps. acs.org

Formation of Key Synthetic Intermediates

Chiral amines, particularly α-branched primary amines like the enantiomers of this compound, are highly valuable building blocks in asymmetric synthesis. orgsyn.orgmdpi.com They can serve as key intermediates or as chiral auxiliaries to control the stereochemical outcome of a reaction.

For instance, structurally related compounds such as (S)-1-(3-methoxyphenyl)ethanamine are crucial intermediates in the synthesis of pharmaceuticals like (S)-Rivastigmine, an inhibitor of cholinesterase. orgsyn.org Similarly, derivatives of 1-phenylethylamine (B125046) are employed in the synthesis of other significant active pharmaceutical ingredients, including the antidiabetic drug Sitagliptin. mdpi.com These applications underscore the synthetic utility of this class of chiral amines. The enantiomerically pure forms of this compound can be obtained through methods like enzymatic kinetic resolution or the diastereoselective reduction of corresponding N-sulfinylketimines. orgsyn.orgmdpi.com

The primary amine group can be transformed into other functionalities or used to direct the formation of new stereocenters, making it a pivotal component in the construction of complex, biologically active molecules. mdpi.comnih.gov

Derivatization for Library Synthesis and Functionalization

The reactivity of the primary amine group in this compound makes it an ideal handle for chemical derivatization. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) in drug discovery or to fine-tune its physicochemical properties.

The creation of a chemical library involves synthesizing a large collection of related but structurally distinct compounds. nih.gov Primary amines are excellent starting points for such libraries due to their versatile reactivity. researchgate.net

Methods for generating libraries of amine derivatives include:

Acylation and Sulfonylation: As discussed (5.1.1), reaction with a diverse set of acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can produce a large library of amides and sulfonamides. libretexts.org

Alkylation: While direct alkylation with alkyl halides can be complicated by over-alkylation, it can be used to introduce new alkyl groups onto the nitrogen atom. libretexts.org

Reductive Amination: The primary amine can be reacted with a variety of aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This is a powerful method for creating substituted amine derivatives.

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction are exceptionally efficient for library synthesis. researchgate.net In a single step, an amine, an aldehyde, a carboxylic acid, and an isocyanide can be combined to form a complex peptide-like product. By varying each of the four components, vast and diverse molecular libraries can be rapidly assembled from a primary amine starting material like this compound. researchgate.net

Recent research has focused on the design and synthesis of libraries of amine derivatives, such as hydrophilic bisindole analogues, for screening against therapeutic targets. nih.gov This highlights the importance of derivatization in modern medicinal chemistry for identifying novel lead compounds. nih.govnih.gov

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)

The primary amine functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. Heterocyclic compounds are crucial in medicinal chemistry and materials science, and the incorporation of the 4-pentylphenyl moiety can influence the resulting molecule's physical and biological properties. nih.govjapsonline.comgla.ac.uk The amine group can participate in cyclization reactions to form rings containing nitrogen and potentially other heteroatoms like oxygen or sulfur. gla.ac.uk

The synthesis of nitrogen-containing heterocycles often involves the reaction of a primary amine with a bifunctional electrophile. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings. The general strategies for constructing such systems often rely on condensation and subsequent intramolecular cyclization reactions. beilstein-journals.org

Several types of heterocyclic systems can be synthesized using primary amines as key building blocks. For example, pyrazoles, pyrimidines, triazines, and oxadiazoles (B1248032) are all classes of heterocycles whose synthesis can involve a primary amine nucleophile. japsonline.comresearchgate.netbeilstein-journals.org The reaction of this compound with appropriately substituted reagents can lead to the formation of complex, fused heterocyclic structures. beilstein-journals.orgd-nb.info For instance, the reaction with diketones can yield substituted pyrroles, while reaction with β-ketoesters could lead to pyrazolones.

Table 1: Potential Heterocyclic Systems from Primary Amine Precursors

Heterocyclic System General Precursors Required with Primary Amine Reaction Type
Pyrimidine 1,3-Dicarbonyl compounds, β-Ketoesters Condensation, Cyclization
Pyrazole Hydrazine derivatives, β-Diketones Condensation, Cyclization
1,2,4-Triazine α-Diketones, Hydrazides Condensation, Cyclization
Thiazole α-Haloketones, Thioamides Hantzsch Thiazole Synthesis

Applications as Chiral Building Blocks in Asymmetric Synthesis

Chirality is a fundamental property in many biologically active molecules, and the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry. enamine.netwiley.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. wiley.comsigmaaldrich.com this compound is available as the (R) and (S) enantiomers, making it a useful chiral building block in asymmetric synthesis. bldpharm.com The presence of the chiral center allows for the control of stereochemistry in subsequent reactions, leading to the selective formation of desired stereoisomers. sigmaaldrich.com

These chiral amines can be used in several ways in asymmetric synthesis:

As chiral auxiliaries , where the amine is temporarily attached to a substrate to direct the stereochemical course of a reaction, and is later removed.

As chiral reagents or catalysts , where the amine itself or a derivative participates in the reaction to induce enantioselectivity. sigmaaldrich.com

As chiral resolving agents to separate racemic mixtures of acidic compounds.

Diastereoselective Reactions

Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. When a chiral molecule like (R)- or (S)-1-(4-pentylphenyl)ethanamine is used as a chiral auxiliary, it can influence the formation of a new stereocenter in the molecule. youtube.com The existing stereocenter of the amine directs the approach of a reagent to a prochiral center elsewhere in the molecule, resulting in a diastereomeric excess of one product. consensus.app

A common strategy involves the formation of an amide or imine between the chiral amine and a carbonyl compound. The resulting intermediate possesses a defined stereochemical environment due to the chiral amine. Subsequent reactions, such as alkylation or nucleophilic addition, will proceed with a facial bias, leading to diastereoselectivity. youtube.comconsensus.app For example, the alkylation of an enolate derived from an amide of this compound would be expected to yield a product with a specific relative configuration between the original stereocenter and the newly formed one. youtube.com

Table 2: Examples of Diastereoselective Reactions Using Chiral Amines

Reaction Type Role of Chiral Amine Substrate Example Expected Outcome
Alkylation of Enolates Chiral Auxiliary Amide derived from a carboxylic acid and the chiral amine Formation of a new C-C bond with a preferred stereochemistry relative to the amine's chiral center. youtube.com
Nucleophilic Addition to Imines Chiral Auxiliary Imine formed from an aldehyde and the chiral amine Addition of a nucleophile (e.g., Grignard reagent) to the C=N bond occurs from a less sterically hindered face. youtube.com

Enantioselective Reactions (e.g., Michael Addition Reactions)

Enantioselective reactions create a chiral product from an achiral or racemic starting material, with one enantiomer being formed in excess. Chiral amines and their derivatives are widely used as organocatalysts to achieve high enantioselectivity. pkusz.edu.cn

The enantioselective Michael addition, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by chiral amines or their derivatives. mdpi.com In this context, this compound could be used to synthesize a chiral catalyst. For instance, it can be converted into a primary amine-thiourea or squaramide catalyst. These catalysts utilize hydrogen bonding and other non-covalent interactions to activate the Michael donor and acceptor and to control the stereochemical outcome of the reaction. rsc.org

Alternatively, the chiral primary amine can react with a ketone to form a chiral enamine intermediate in situ. This enamine then acts as the nucleophile in the Michael addition. The stereocenter on the amine directs the addition to the electrophilic olefin, resulting in the preferential formation of one enantiomer of the product. beilstein-journals.org This approach is a cornerstone of aminocatalysis. The reaction of various Michael acceptors with nucleophiles like pyrazolin-5-ones can be catalyzed by cinchona alkaloid-derived primary amines, yielding products with high enantiomeric excess. beilstein-journals.orgrsc.orgbeilstein-journals.org This demonstrates the potential for catalysts derived from amines like this compound to be used in similar transformations.

Theoretical and Computational Investigations of 1 4 Pentylphenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in providing a molecular-level understanding of chemical systems. rsc.org These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 1-(4-Pentylphenyl)ethanamine, with its combination of an aromatic ring, an alkyl chain, and a chiral amine center, these calculations can reveal detailed information about its intrinsic properties.

The determination of the electronic structure involves mapping the electron density distribution within the molecule. This allows for the calculation of various electronic properties and the visualization of charge distribution through tools like the Molecular Electrostatic Potential (MEP) surface.

The MEP map for this compound would be expected to show distinct regions of charge. A region of high negative potential (typically colored red) is anticipated around the nitrogen atom of the ethanamine group, corresponding to the high electron density of the nitrogen lone pair. This site represents the most likely area for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amine group (-NH2) and, to a lesser extent, the hydrogen atoms on the phenyl ring and alkyl chain, indicating areas susceptible to nucleophilic attack. The aromatic ring itself would exhibit a moderately negative potential due to its delocalized π-electron system.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as the electron-donating site in a chemical reaction. For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, which possesses a lone pair of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is available to accept electrons, making it the site of electron acceptance in a reaction. The LUMO is typically an anti-bonding π* orbital distributed across the aromatic phenyl ring. espublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. espublisher.com A larger gap suggests higher kinetic stability and lower chemical reactivity. espublisher.com Computational studies can precisely calculate this energy gap, providing insight into the molecule's electronic behavior. niscpr.res.in

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
PropertyDescriptionPredicted Localization
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ionization potential.Primarily on the phenyl ring and nitrogen atom.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.Primarily on the antibonding π* orbitals of the phenyl ring.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity.N/A

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for studying the electronic structure of molecules. mdpi.com It is often used in combination with basis sets like 6-31G** or def2-TZVP and functionals such as B3LYP or PBE0 to achieve a balance between accuracy and computational cost. arxiv.orgrsc.orgespublisher.com

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. arxiv.orgstorion.ru This stable structure, or equilibrium geometry, is crucial for accurately predicting other molecular properties. arxiv.org The process iteratively adjusts atomic positions to minimize the forces on the atoms until a stationary point is found. arxiv.org

For this compound, optimization would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. This would include the orientation of the pentyl chain relative to the phenyl ring and the conformation of the ethanamine side chain. Studies on similar molecules show that DFT methods can predict these geometric parameters with a high degree of accuracy when compared to experimental data. mdpi.comrsc.org

Table 2: Representative Predicted Geometric Parameters for this compound (Based on DFT Calculations of Similar Structures)
ParameterAtoms InvolvedTypical Predicted Value
Bond LengthC-C (in phenyl ring)~1.39 Å
Bond LengthC-N (amine)~1.47 Å
Bond LengthN-H (amine)~1.01 Å
Bond LengthC-H (aromatic)~1.08 Å
Bond AngleC-C-C (in phenyl ring)~120°
Bond AngleH-N-H (amine)~106°

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. q-chem.comuni-rostock.de This calculation serves two main purposes:

Confirmation of a Minimum: It confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. huntresearchgroup.org.uk A transition state, by contrast, will have exactly one imaginary frequency.

Prediction of Infrared Spectrum: The analysis calculates the frequencies of the normal modes of vibration. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com

For this compound, the analysis would predict characteristic frequencies for its functional groups. For instance, N-H stretching vibrations of the primary amine group are expected around 3300-3400 cm⁻¹. vulcanchem.com Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and ethyl groups appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. vulcanchem.com Comparing these computed frequencies with experimental IR spectra is a standard method for validating the computational model. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
N-H StretchPrimary Amine3300 - 3400
C-H StretchAromatic Ring3000 - 3100
C-H StretchAlkyl Chains2850 - 2960
C=C StretchAromatic Ring1450 - 1600
N-H BendPrimary Amine1590 - 1650

DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway. mt.com This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. walisongo.ac.idrsc.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. rsc.org

A common reaction involving a primary amine like this compound is acylation, for example, the reaction with an acyl chloride. chemguide.co.uk A DFT study could model this nucleophilic addition-elimination reaction. chemguide.co.uk The mechanism would likely proceed as follows:

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. DFT calculations would model the transition state for this bond-forming step.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated. A subsequent deprotonation of the nitrogen atom by another amine molecule or a weak base yields the final N-substituted amide product. chemguide.co.ukmnstate.edu

By calculating the energies of all intermediates and transition states, DFT can provide a detailed profile of the reaction energy, helping to understand the kinetics and thermodynamics of the process. walisongo.ac.id

Force Field Methods for Conformational Analysis and Molecular Dynamics

Force field methods are a cornerstone of computational chemistry, providing an efficient way to calculate the potential energy of a molecular system as a function of its atomic coordinates. youtube.com These methods are based on classical mechanics and use a set of parameters to describe interactions like bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. Due to their computational efficiency compared to quantum mechanical methods, force fields are extensively used for the conformational analysis and molecular dynamics simulations of flexible molecules like this compound.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. pharmacy180.com For this compound, significant conformational flexibility arises from rotations around several single bonds: the bond connecting the ethylamine (B1201723) group to the phenyl ring, and the various carbon-carbon bonds within the n-pentyl chain. A systematic search or stochastic sampling, followed by energy minimization using a suitable force field, can identify low-energy conformers. upenn.edu The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average shape and how it might interact with biological targets. ic.ac.uk

Molecular dynamics (MD) simulations use force fields to calculate the forces on each atom and solve Newton's equations of motion, thereby simulating the atomic movements over time. youtube.comarxiv.org An MD simulation of this compound would provide detailed insight into its dynamic behavior, including the rates of transition between different conformations and the flexibility of its alkyl chains. scribd.com Such simulations are typically performed by placing the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions.

Several well-established force fields are available for such studies, each with its own set of parameters and strengths. The choice of force field can influence the accuracy of the results.

Table 1: Comparison of Common Force Fields for Organic Molecules

Force FieldPrimary Application AreaKey Features
MMFF94 (Merck Molecular Force Field)Drug-like organic moleculesDesigned for broad applicability to a wide range of organic functional groups; good for geometry and conformational energy calculations. mdpi.com
OPLS (Optimized Potentials for Liquid Simulations)Biomolecules, organic liquidsParameterized to reproduce experimental properties of liquids, making it excellent for simulations in solution. bldpharm.com
AMBER (Assisted Model Building with Energy Refinement)Proteins and Nucleic AcidsWhile primarily for biomacromolecules, its general force field (GAFF) extension is widely used for drug-like molecules.
CHARMM (Chemistry at HARvard Macromolecular Mechanics)BiomoleculesSimilar to AMBER, it has extensions (e.g., CGenFF) for small organic molecules to be studied alone or in complex with proteins.

Molecular Modeling and Simulation

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular structures and their behavior. For this compound, modeling and simulation can bridge the gap between its static 2D structure and its dynamic 3D behavior in a biological environment.

Molecular dynamics (MD) simulations, as introduced previously, are a central tool in molecular modeling. arxiv.org A typical MD study on this compound would involve simulating the molecule for nanoseconds to microseconds to observe its structural dynamics, its interaction with solvent molecules, and its potential binding modes with a receptor. bldpharm.com Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more exhaustively than standard MD. arxiv.org These simulations can reveal, for instance, whether the pentyl chain tends to adopt an extended or a collapsed conformation, which has direct implications for its binding affinity and selectivity.

Beyond conformational analysis, molecular modeling can be used to study intermolecular interactions. Docking simulations, for example, could predict the preferred binding orientation of this compound within the active site of a target protein. Such models are instrumental in structure-based drug design, helping to rationalize the molecule's activity and guide the design of new derivatives with improved properties. scispace.com

Electrostatic Potential Surface (EPS) Analysis

The molecular electrostatic potential (ESP), often visualized as a surface (EPS), is a valuable property for understanding and predicting a molecule's chemical reactivity and intermolecular interactions. libretexts.org The EPS map illustrates the electrostatic potential on the molecule's van der Waals surface, with different colors indicating regions of varying charge distribution. libretexts.orgproteopedia.org Typically, red is used to denote regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com

For this compound, an EPS analysis would be calculated using quantum mechanical methods. The resulting map would clearly highlight key features:

Negative Potential (Red): A strong region of negative potential would be centered on the nitrogen atom of the ethanamine group, corresponding to the high electron density of the lone pair. This site is the primary center for hydrogen bonding as an acceptor and for interactions with electrophiles or acidic protons.

Positive Potential (Blue): The hydrogen atoms of the amine group (-NH2) would exhibit positive potential, making them primary sites for hydrogen bonding as donors.

Neutral/Slightly Negative Potential (Green/Yellow): The phenyl ring and the aliphatic pentyl chain would show a largely non-polar character. The π-system of the aromatic ring would create a region of mild negative potential above and below the plane of the ring.

This analysis is critical for rationalizing how the molecule interacts with a biological receptor. The electrostatic complementarity between a ligand and its binding site is a key determinant of binding affinity. proteopedia.org Therefore, the EPS map provides a qualitative guide to predicting favorable binding orientations. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting various spectroscopic parameters with a high degree of accuracy. als-journal.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For a molecule like this compound, DFT calculations can provide theoretical data for infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy. mdpi.comscielo.org.za

To perform these calculations, the molecule's geometry is first optimized to find its lowest energy conformation. rsc.org Then, using this optimized structure, the desired spectroscopic properties are calculated.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. als-journal.com Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching of the amine group, C-H stretching of the alkyl and aromatic parts, and C=C stretching of the phenyl ring. Comparing the calculated spectrum with an experimental one can confirm the presence of key functional groups and aid in the complete assignment of the experimental bands. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). als-journal.com The calculation provides theoretical chemical shifts for each unique proton and carbon atom in this compound. These predicted values, when compared to experimental data, are crucial for assigning signals and verifying the compound's structural connectivity.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. als-journal.com This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to electronic excitations, often involving the π-system of the phenyl ring.

Table 2: Computationally Predicted Spectroscopic Parameters

Spectroscopy TypePredicted Parameter(s)Typical Computational MethodApplication for this compound
Infrared (IR) Vibrational Frequencies, IntensitiesDFT (e.g., B3LYP)Assignment of N-H, C-H, and C=C stretching and bending modes.
¹H NMR Chemical Shifts (δ), Coupling ConstantsDFT with GIAO methodAssignment of signals for aromatic, pentyl chain, and ethylamine protons.
¹³C NMR Chemical Shifts (δ)DFT with GIAO methodAssignment of signals for all unique carbon atoms in the molecule.
UV-Visible Excitation Energies, Oscillator Strengths (λ_max)TD-DFTPrediction of electronic transitions associated with the aromatic chromophore.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is expected to drive the development of new synthetic pathways for 1-(4-Pentylphenyl)ethanamine. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable starting materials. The exploration of catalytic systems, such as those based on earth-abundant metals, could offer more environmentally benign alternatives to traditional stoichiometric reagents. Furthermore, flow chemistry methodologies are anticipated to be adapted for the continuous and scalable production of this compound, offering improved safety and efficiency.

Advancements in Stereoselective Synthesis and Resolution Techniques

Achieving high enantiomeric purity is often crucial for the biological activity of chiral amines like this compound. Future research is anticipated to move beyond classical resolution methods towards more efficient and atom-economical approaches.

Key areas of development include:

Asymmetric Catalysis: The design of novel chiral catalysts for the asymmetric synthesis of this compound will be a primary focus. This could involve the development of new ligands for metal-catalyzed reactions or the use of organocatalysts to achieve high stereoselectivity.

Enzymatic Resolution: Biocatalysis, utilizing enzymes such as lipases or transaminases, presents a highly selective and environmentally friendly method for resolving racemic mixtures of this compound. Future work will likely involve screening for novel enzymes with enhanced activity and stability, as well as protein engineering to tailor enzymes for this specific substrate.

Advanced Crystallization Techniques: Innovations in crystallization-based resolution, such as preferential crystallization and diastereomeric salt formation with novel resolving agents, will continue to be explored. These methods offer a practical approach for large-scale enantiomeric separation.

Resolution TechniquePrinciplePotential Advantages
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.High efficiency, potential for high enantiomeric excess.
Enzymatic ResolutionUtilization of stereoselective enzymes to selectively react with one enantiomer.High selectivity, mild reaction conditions, environmentally friendly.
Diastereomeric Salt CrystallizationReaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.Well-established, scalable method.

Integration of Machine Learning and AI in Synthetic Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of this compound. These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even design new catalysts.

By leveraging AI, researchers can accelerate the discovery and optimization of synthetic pathways, reducing the number of experiments required and minimizing resource consumption. For instance, AI models could be trained to predict the success of a particular reaction based on the starting materials, reagents, and solvents, thereby guiding chemists toward the most promising experimental setups.

Exploration of New Spectroscopic Probes for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control. Future research will likely focus on the implementation of advanced spectroscopic techniques for the in-situ monitoring of this compound synthesis.

Promising techniques include:

Raman Spectroscopy: This technique can provide detailed molecular information and is well-suited for monitoring reactions in solution. Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for real-time monitoring, particularly for tracking the concentration of key functional groups during a reaction.

Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, this highly sensitive technique can provide valuable kinetic data.

These process analytical technologies (PAT) will enable a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, leading to improved process control and optimization.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis
Raman SpectroscopyVibrational modes of molecules, structural information.Real-time monitoring of reactant consumption and product formation.
Near-Infrared (NIR) SpectroscopyOvertone and combination bands of molecular vibrations.Monitoring of functional group transformations.
Fluorescence SpectroscopyElectronic transitions of fluorescent molecules.Detection of fluorescent species, kinetic studies.

Computational Design of Functional Derivatives

Computational chemistry will play a pivotal role in the rational design of novel derivatives of this compound with tailored properties. By employing techniques such as density functional theory (DFT) and molecular docking, researchers can predict the biological activity, pharmacokinetic properties, and toxicological profiles of virtual compounds before they are synthesized.

This in silico approach allows for the rapid screening of large libraries of potential derivatives, identifying candidates with enhanced efficacy or other desirable characteristics. This computational pre-screening can significantly streamline the drug discovery and development process, saving both time and resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.